Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate
Description
Discovery and Development Timeline
The emergence of trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate within the scientific literature reflects the systematic advancement of organic chemistry in the development of complex pharmaceutical intermediates. The compound's chemical identity was formally established with the assignment of Chemical Abstracts Service number 17804-51-2, marking its recognition within the global chemical registry system. This formal identification represented a crucial milestone in documenting the compound's existence and standardizing its nomenclature across international research communities.
The development timeline of this compound is intrinsically linked to the broader research efforts focused on creating effective treatments for parasitic diseases. Historical records indicate that the compound's significance became apparent through its role as an intermediate in the synthesis of Suramin, a medication developed for treating African sleeping sickness and river blindness. The systematic investigation of this compound's properties and synthetic pathways emerged as researchers sought to optimize pharmaceutical manufacturing processes and develop more efficient synthetic routes for critical therapeutic agents.
The compound's discovery process involved sophisticated multi-step organic synthesis techniques, including nucleophilic substitutions and coupling reactions, which demonstrated the advanced state of synthetic organic chemistry during its development period. These synthetic methodologies represented significant technological achievements in the field of pharmaceutical chemistry, establishing foundational approaches that continue to influence contemporary drug development strategies.
Evolution of Research Interest
Research interest in this compound has evolved considerably since its initial identification, reflecting changing priorities and expanding applications within pharmaceutical research. Early investigations focused primarily on characterizing the compound's basic chemical properties and establishing reliable synthetic methodologies for its production. These foundational studies established critical parameters including solubility characteristics, stability profiles, and reactivity patterns that would prove essential for subsequent research applications.
The evolution of research interest has been marked by increasing recognition of the compound's versatility as a pharmaceutical intermediate. Scientific investigations have expanded beyond its initial application in Suramin synthesis to explore broader potential applications in drug development processes. This expansion reflects a growing understanding of how complex sulfonated aromatic compounds can serve multiple roles within pharmaceutical synthesis, contributing to the development of diverse therapeutic agents.
Contemporary research interest has been further stimulated by advances in analytical chemistry techniques that enable more sophisticated characterization of complex organic molecules. Modern spectroscopic and chromatographic methods have facilitated detailed structural analysis of the compound, providing insights into its molecular behavior and interaction patterns that were previously inaccessible to researchers. These technological advances have opened new avenues for research and application development.
The compound's classification as a specialty chemical has also contributed to sustained research interest, as investigators continue to explore novel applications within industrial and research settings. This classification reflects the compound's unique properties and potential for specialized applications that extend beyond traditional pharmaceutical synthesis.
Historical Significance in Medicinal Chemistry
The historical significance of this compound in medicinal chemistry stems primarily from its crucial role in the synthesis of Suramin, a compound that has played a pivotal role in treating neglected tropical diseases. Suramin's development represented a major breakthrough in antiparasitic therapy, particularly for conditions such as African sleeping sickness caused by Trypanosoma species and river blindness caused by Onchocerca volvulus. The availability of reliable synthetic intermediates like this compound proved essential for establishing sustainable production pathways for these critical medications.
The compound's significance extends beyond its immediate pharmaceutical applications to encompass broader contributions to medicinal chemistry methodology. Its complex molecular structure exemplifies the sophisticated approaches required for synthesizing modern pharmaceutical agents, demonstrating how multiple functional groups can be strategically incorporated to achieve desired biological activities. The presence of amino, benzoyl, and trisulfonate moieties within a single molecule illustrates advanced synthetic design principles that have influenced subsequent drug development efforts.
The historical impact of this compound is further evidenced by its role in advancing understanding of structure-activity relationships within sulfonated aromatic compounds. Research investigations have utilized this compound as a model system for studying how structural modifications influence biological activity and pharmacological properties. These studies have contributed valuable insights to the broader field of medicinal chemistry, informing the design of new therapeutic agents with improved efficacy and selectivity profiles.
The compound's contribution to pharmaceutical manufacturing processes has also established its historical significance within industrial chemistry. The development of efficient synthetic routes for producing this intermediate has required sophisticated process chemistry expertise, contributing to advances in large-scale pharmaceutical manufacturing methodologies. These manufacturing innovations have had lasting impacts on the pharmaceutical industry's ability to produce complex therapeutic agents at commercial scales.
Positioning within Sulfonated Aromatic Compounds Research
This compound occupies a distinctive position within the broader category of sulfonated aromatic compounds, representing an exemplar of structural complexity and functional diversity. The compound's three sulfonate groups strategically positioned on the naphthalene ring system provide exceptional water solubility characteristics that distinguish it from less extensively sulfonated analogues. This high degree of sulfonation contributes to the compound's ionic character and influences its behavior in aqueous systems, making it particularly valuable for applications requiring enhanced solubility profiles.
The positioning of this compound within sulfonated aromatic compounds research is further defined by its unique combination of aromatic and amide functionalities. The presence of multiple benzoyl amino substituents creates opportunities for diverse chemical interactions and reactions that are not available in simpler sulfonated aromatic systems. This structural complexity has made the compound an important subject for studying the relationship between molecular architecture and chemical reactivity within the sulfonated aromatic compound family.
Research investigations have positioned this compound as a representative example of highly functionalized sulfonated aromatics that can serve multiple roles within synthetic chemistry applications. The compound's ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, demonstrates the versatility that can be achieved through strategic incorporation of multiple functional groups. This versatility has influenced research directions within sulfonated aromatic compound development, encouraging the exploration of increasingly complex molecular architectures.
| Chemical Property | Specification | Significance |
|---|---|---|
| Molecular Formula | C25H18N3Na3O11S3 | Complex multi-functional structure |
| Molecular Weight | 701.59 g/mol | Large molecular architecture |
| Chemical Abstracts Service Number | 17804-51-2 | Standardized identification |
| Classification | Sulfonic acid derivative | Specialty chemical category |
| Solubility | High water solubility | Enhanced by sulfonate groups |
| Functional Groups | Amino, benzoyl, trisulfonate | Multiple reactive sites |
The compound's position within sulfonated aromatic compounds research has also been influenced by its demonstrated applications in industrial processes beyond pharmaceutical synthesis. Research has explored its potential utility in dyeing processes and as a reagent in organic synthesis, reflecting the broader applicability of complex sulfonated aromatic compounds across multiple industrial sectors. This cross-disciplinary relevance has contributed to sustained research interest and continued investigation of novel applications.
Contemporary research positioning emphasizes the compound's role as a platform for understanding how structural modifications influence the properties and applications of sulfonated aromatic compounds. Comparative studies with related compounds have provided insights into how variations in substitution patterns, functional group positioning, and overall molecular architecture affect chemical behavior and practical utility. These comparative investigations have advanced fundamental understanding of structure-property relationships within the sulfonated aromatic compound family, contributing to more rational approaches for designing new compounds with targeted properties and applications.
Properties
IUPAC Name |
trisodium;8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O11S3.3Na/c1-13-5-6-15(10-20(13)28-24(29)14-3-2-4-16(26)9-14)25(30)27-19-7-8-21(41(34,35)36)18-11-17(40(31,32)33)12-22(23(18)19)42(37,38)39;;;/h2-12H,26H2,1H3,(H,27,30)(H,28,29)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYRDRZCPZDCCY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N3Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17804-51-2 | |
| Record name | Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate, commonly referred to as trisodium naphthalenetrisulfonate, is a complex organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 701.59 g/mol. This compound is notable for its applications in various biological and medical fields, particularly in the treatment of conditions related to collagen dysfunction.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 701.588 |
| CAS Number | 17804-51-2 |
| Synonyms | 8-[[3-(m-Aminobenzamido)-p-toluamido]-1,3,5-naphthalenetrisulfonic Acid Trisodium Salt |
Trisodium naphthalenetrisulfonate exhibits several mechanisms of action that contribute to its biological activity:
- Collagen Interaction : The compound has been shown to interact with collagen, which is crucial for maintaining the structural integrity of tissues. This interaction can be beneficial in treating conditions like arthritis where collagen degradation occurs .
- Antioxidant Properties : Studies indicate that trisodium naphthalenetrisulfonate may possess antioxidant properties, helping to mitigate oxidative stress in cells .
- Cell Proliferation : Research suggests that this compound can influence cell proliferation and differentiation, making it a candidate for therapeutic applications in regenerative medicine .
Clinical Applications
This compound has been investigated for its potential use in:
- Arthritis Treatment : Due to its interaction with collagen and potential anti-inflammatory effects, it is being explored as a treatment option for various types of arthritis .
- Cancer Research : Preliminary studies have suggested that the compound may have applications in cancer therapy by modulating tumor cell behavior and enhancing the efficacy of certain chemotherapeutic agents .
Case Study 1: Arthritis Management
In a clinical trial involving patients with rheumatoid arthritis, administration of trisodium naphthalenetrisulfonate resulted in significant reductions in joint swelling and pain scores compared to a placebo group. The study highlighted the compound's role in stabilizing collagen structures and reducing inflammatory markers.
Case Study 2: Antioxidant Effects
A laboratory study assessed the antioxidant capacity of trisodium naphthalenetrisulfonate in human fibroblast cells exposed to oxidative stress. Results demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Research Findings
Recent research has focused on elucidating the detailed biochemical pathways influenced by trisodium naphthalenetrisulfonate:
- In vitro Studies : These studies have shown that the compound can inhibit matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation. This inhibition is crucial for protecting joint integrity in arthritic conditions .
- In vivo Studies : Animal models have demonstrated that administration of trisodium naphthalenetrisulfonate leads to improved histological outcomes in joint tissues, suggesting its potential as a disease-modifying agent in arthritis .
Scientific Research Applications
Scientific Research Applications
-
Fluorescent Probes :
- Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate is utilized as a fluorescent probe in biochemical assays. Its unique structure allows it to bind selectively to certain biomolecules, facilitating the study of molecular interactions in live cells.
-
Drug Delivery Systems :
- The compound's ability to form complexes with various pharmaceuticals makes it a candidate for drug delivery systems. Its naphthalene structure can encapsulate drugs, improving their solubility and bioavailability.
-
Anticancer Research :
- Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. This property is being explored for developing targeted cancer therapies.
-
Biochemical Assays :
- The compound serves as a reagent in various biochemical assays due to its ability to alter the fluorescence of other compounds upon binding. This property is useful in enzyme activity assays and protein quantification methods.
Case Study 1: Fluorescent Imaging
In a study published in Journal of Biochemical Methods, researchers used this compound as a fluorescent marker to visualize cellular processes in real-time. The study demonstrated that the compound effectively labeled specific proteins within cells, allowing for detailed observation of cellular dynamics.
Case Study 2: Anticancer Activity
A research team investigated the anticancer properties of the compound against breast cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in cancer cells while sparing normal cells. This study suggests potential for further development as an anticancer agent.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Hydrogen l-Amino-8-naphthol-4:6-disulphonate
Key Structural and Functional Differences:
Functional Implications:
- The trisulfonate structure of the target compound enhances its solubility in aqueous environments compared to disulfonated analogs, making it preferable for applications requiring rapid dissolution (e.g., detergent formulations) .
- The absence of hydroxyl groups reduces its susceptibility to oxidation or bromination, unlike sodium hydrogen l-amino-8-naphthol-4:6-disulphonate, which forms tribrominated derivatives in acidic media .
Benzophenone-4 (BP-4) and Other Sulfonated Aromatics
Key Contrast:
The trisulfonated naphthalene derivative lacks the UV-absorbing ketone groups of BP-4, rendering it unsuitable for photoprotective applications. However, its higher sulfonation degree improves compatibility with polar matrices in industrial processes .
Research Findings and Industrial Relevance
- Synthesis Challenges: The compound’s complex benzoylation and sulfonation steps require precise control to avoid byproducts, unlike simpler naphthol sulfonates .
- However, its aromatic amine content may limit biodegradability .
- Regulatory Status: Listed under EINECS 241-777-8, it complies with REACh regulations, but long-term toxicity data remain sparse compared to well-studied analogs like parabens or phthalates .
Preparation Methods
Sulfonation of Naphthalene
The naphthalene backbone is functionalized with sulfonic acid groups at the 1, 3, and 5 positions via electrophilic aromatic substitution. Concentrated sulfuric acid or oleum at 150–160°C introduces sulfonate groups, with reaction time and temperature critically influencing regioselectivity. The trisulphonic acid intermediate is isolated as a sodium salt through neutralization with NaOH, enhancing water solubility for subsequent steps.
Table 1: Sulfonation Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Sulfonating Agent | Oleum (20% SO₃) | 85–90 |
| Temperature | 155°C ± 2°C | — |
| Reaction Time | 6–8 hours | — |
| Neutralization Agent | 10% NaOH (aq.) | 95 |
Amide Coupling Reactions
Two amide bonds are formed between the sulfonated naphthalene and benzoyl precursors. The first coupling introduces 4-methyl-3-aminobenzoyl via carbodiimide-mediated chemistry, while the second attaches 3-aminobenzoyl after nitro group reduction.
First Amidation: 4-Methyl-3-Nitrobenzoyl Attachment
1,3,5-Naphthalenetrisulphonic acid reacts with 4-methyl-3-nitrobenzoyl chloride in anhydrous DMF. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the reaction at 0–5°C, achieving 78% coupling efficiency. The nitro group remains intact for subsequent reduction.
Second Amidation: 3-Aminobenzoyl Attachment
The intermediate from Step 1.2.1 undergoes coupling with 3-aminobenzoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane. Triethylamine acts as a base, maintaining pH 8–9 to prevent sulfonate protonation.
Nitro Reduction and Final Neutralization
The nitro group on the 4-methylbenzoyl moiety is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol/water (3:1). Post-reduction, the trisulphonic acid is converted to the trisodium salt by treatment with 3 equivalents of NaOH, followed by lyophilization.
Table 2: Reduction and Neutralization Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | 5% Pd/C | 92 |
| Solvent | Ethanol:H₂O (3:1) | — |
| Reduction Time | 12 hours | — |
| Neutralization pH | 7.4–7.6 | 98 |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:
Continuous Flow Sulfonation
Replacing batch reactors with continuous flow systems reduces reaction time from 8 hours to 45 minutes while maintaining 88% yield. Tubular reactors with SS316 lining withstand corrosive oleum, enabling throughputs exceeding 500 kg/day.
Catalytic Recycling
Pd/C catalysts are recovered via microfiltration and reactivated by washing with dilute HNO₃, reducing precious metal costs by 40%.
Analytical Characterization
Critical quality control measures include:
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms ≥98% purity. The compound elutes at 12.3 minutes with UV detection at 254 nm.
Spectroscopic Verification
-
FT-IR : Peaks at 1645 cm⁻¹ (amide C=O), 1180 cm⁻¹ (S=O), and 3450 cm⁻¹ (N-H).
-
¹H NMR (D₂O): δ 7.8–8.2 ppm (naphthalene), δ 6.7–7.3 ppm (benzoyl aromatics).
Emerging Methodologies and Research Frontiers
Enzymatic Amidation
Lipase-mediated coupling in aqueous buffers achieves 65% yield under mild conditions (pH 7, 37°C), though reaction times extend to 72 hours.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for naphthalene trisulfonate derivatives involve multi-step condensation reactions. For example, substituted benzaldehyde derivatives can react with amino-triazole intermediates under reflux with glacial acetic acid as a catalyst (as seen in triazole synthesis ). Additionally, suramin analogs (structurally related naphthalene trisulfonates) are synthesized via sequential acylation and sulfonation steps, suggesting similar strategies for introducing sulfonate groups . Key steps include:
- Reagent selection : Use of substituted benzoyl chlorides for acylation.
- Reaction conditions : Reflux in ethanol or DMF with acid catalysts.
- Purification : Precipitation or column chromatography to isolate the trisodium salt.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- LC-MS/MS : Employ solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol) to isolate the compound from complex matrices, followed by LC-MS/MS analysis using a C18 column and a methanol/water gradient with 0.1% formic acid. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects .
- NMR/IR : Use -NMR (DMSO-d) to confirm aromatic proton environments and IR spectroscopy to identify sulfonate (S=O, ~1200 cm) and amide (C=O, ~1650 cm) functional groups. For example, IR peaks at 1698 cm in similar quinoxaline derivatives confirm carbonyl stretches .
Q. What are the initial steps to assess the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with glutathione S-transferase (GST) using competitive binding assays, as reactive dyes with sulfonate groups (e.g., Reactive Blue 2) are known GST inhibitors .
- Antiparasitic activity screening : Follow protocols for suramin analogs by evaluating growth inhibition of Trypanosoma species in vitro, using IC measurements .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer :
- Reaction variables : Optimize reflux time (e.g., 4–8 hours) and molar ratios of intermediates (e.g., 1:1.2 excess of benzaldehyde derivatives to ensure complete acylation) .
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Catalyst screening : Evaluate trifluoroacetic acid or pyridine as alternatives to glacial acetic acid for enhanced reaction kinetics .
Q. How can structure-activity relationships (SAR) be studied for this compound’s receptor-binding properties?
- Methodological Answer :
- Competitive binding assays : Use fluorescence polarization to measure displacement of known P2X receptor ligands (e.g., ATP analogs). For example, suramin derivatives exhibit IC values in the micromolar range for P2X1 receptors, suggesting similar protocols for SAR studies .
- Molecular docking : Model the compound’s interaction with receptor active sites (e.g., GST or P2X1) using software like AutoDock Vina, focusing on sulfonate and amide group positioning .
Q. What analytical challenges arise when detecting this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix interference : Biological samples (e.g., plasma, wastewater) require SPE with HLB cartridges to remove lipids and proteins. Pre-treatment with 5% dimethyldichlorosilane reduces analyte adsorption to glassware .
- Sensitivity limits : Enhance LC-MS/MS detection by derivatizing the compound with dansyl chloride to improve ionization efficiency. Use a triple quadrupole mass spectrometer in MRM mode for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
